2-Amino-3-(1H-indol-3-yl)-N-isopropyl-propionamide is a compound of significant interest in medicinal chemistry, primarily due to its structural characteristics and potential biological activities. This compound features an indole moiety, which is known for its various pharmacological properties, and an isopropyl group that may influence its biological activity and solubility. The molecular formula for this compound is , with a molecular weight of approximately 245.32 g/mol .
2-Amino-3-(1H-indol-3-yl)-N-isopropyl-propionamide is classified as an amide due to the presence of the propionamide functional group. Its indole structure classifies it within heterocyclic compounds, which are widely studied for their biological activities.
The synthesis of 2-Amino-3-(1H-indol-3-yl)-N-isopropyl-propionamide typically involves several key steps:
Technical details regarding reaction conditions, such as temperature and reaction time, are crucial for optimizing yield and purity .
The compound has a melting point that varies based on purity but generally falls within a range suitable for crystalline solids. Spectroscopic data (NMR, IR) can be utilized to confirm the structure and purity during synthesis.
2-Amino-3-(1H-indol-3-yl)-N-isopropyl-propionamide participates in various chemical reactions, including:
These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
Research indicates that compounds with similar structures often exhibit significant binding affinities at these receptors, suggesting that 2-Amino-3-(1H-indol-3-yl)-N-isopropyl-propionamide may have comparable effects.
Relevant data on toxicity indicates that it should be handled with appropriate safety measures.
2-Amino-3-(1H-indol-3-yl)-N-isopropyl-propionamide has potential applications in:
2-Amino-3-(1H-indol-3-yl)-N-isopropyl-propionamide (C₁₄H₁₉N₃O) has emerged as a promising scaffold for novel antimalarial agents through its targeted inhibition of Plasmodium falciparum cysteine protease Falcipain-2 (FP-2). FP-2 is indispensable for hemoglobin degradation during the erythrocytic stage of the malaria parasite's life cycle. This compound exhibits moderate inhibitory activity against FP-2, with half-maximal inhibitory concentration (IC₅₀) values ranging between 10.0–39.4 μM in enzymatic assays [2]. The molecular design leverages a 2-amido-3-(1H-indol-3-yl)-N-substituted-propanamide framework, identified through structure-based virtual screening of 80,000 compounds and validated via surface plasmon resonance (SPR) binding assays (KD = 5.88 μM) [2] [6].
Optimization of the lead compound yielded derivative 2k, which demonstrated a ≈3-fold enhancement in FP-2 inhibition (IC₅₀ = 10.0 μM) compared to the prototype. This improvement stemmed from strategic modifications to the N-benzyl substitution region, introducing hydrogen-bond donor/acceptor moieties that strengthened interactions with the enzyme's active site [6]. The inhibition directly disrupts hemoglobin hydrolysis, leading to starvation and developmental arrest of trophozoite-stage parasites [9].
Compound | R₁ Group | R₂ Group | FP-2 IC₅₀ (μM) |
---|---|---|---|
1 (Lead) | Phenoxycarbonyl | Benzyl | 29.7 |
2b | Phenylacetyl | Benzyl | 39.4 |
2k | Phenoxycarbonyl | 4-Aminobenzyl | 10.0 |
2l | Phenoxycarbonyl | 4-Hydroxybenzyl | 13.3 |
The selectivity of 2-Amino-3-(1H-indol-3-yl)-N-isopropyl-propionamide for FP-2 over mammalian proteases arises from distinct interactions within the enzyme's substrate-binding cleft. X-ray crystallography of FP-2-inhibitor complexes (PDB: 2GHU) reveals that the indole moiety occupies the S2 hydrophobic pocket, while the isopropyl-propionamide group forms van der Waals contacts with the S3 subsite [9]. The central amide bond participates in hydrogen bonding with catalytic residues Cys42 and His174, critical for disrupting the protease's nucleophilic cysteine-histidine dyad [9].
Notably, the (R)-stereochemistry at the C2 position confers superior activity over the (S)-enantiomer (2a), attributed to optimal spatial alignment with FP-2's chiral binding environment. Molecular dynamics simulations further indicate that substitutions with polar groups (e.g., 4-aminobenzyl in 2k) introduce additional hydrogen bonds with Asp234 and Gln36, enhancing binding affinity and selectivity [2] [6]. This specificity minimizes cross-reactivity with human cathepsins, reducing potential off-target effects [9].
Residue | Interaction Type | Functional Group |
---|---|---|
Cys42 | Hydrogen bond | Central amide carbonyl |
His174 | Hydrogen bond | Central amide NH |
Leh84 | Hydrophobic | Indole ring |
Asp234 | Ionic | 4-Aminobenzyl |
S2 Pocket | van der Waals | Isopropyl group |
In vitro studies against P. falciparum cultures demonstrate direct correlation between FP-2 inhibition and parasite growth suppression. Compound 2k reduced trophozoite viability by >49.5% at 10 μM concentration, significantly impairing hemoglobin digestion and leading to accumulation of undigested hemozoin in parasite food vacuoles [2] [6]. Resistance profiling indicates a low propensity for spontaneous mutations; serial passage under sublethal inhibitor concentrations for 12 generations yielded minimal shift in IC₅₀ values (<2-fold), contrasting sharply with chloroquine (≥100-fold resistance under identical conditions) [6].
This resilience stems from the compound’s non-peptidic structure, which avoids dependency on parasite transport mechanisms often mutated in drug-resistant strains. However, enzymatic assays reveal partial cross-resistance in parasites harboring FP-2 mutations (e.g., S34A), emphasizing the need for combinatorial approaches [6].
Triple artemisinin-based combination therapies (TACTs) represent a strategic approach to counter emerging artemisinin resistance. 2-Amino-3-(1H-indol-3-yl)-N-isopropyl-propionamide derivatives exhibit additive to synergistic effects when paired with artemisinin derivatives and partner drugs like piperaquine or amodiaquine [4]. Mechanistically, FP-2 inhibition prolongs the exposure time of artemisinin by reducing parasite metabolic turnover, enhancing the latter’s radical-mediated cytotoxicity [4].
Computational modeling predicts that early adoption of TACTs incorporating FP-2 inhibitors could delay artemisinin resistance emergence by >8 years compared to conventional ACTs. This occurs through redundant targeting of hemoglobin metabolism—artemisinins generate heme-reactive radicals, while FP-2 inhibitors block hemoglobin degradation at a complementary step [4].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8